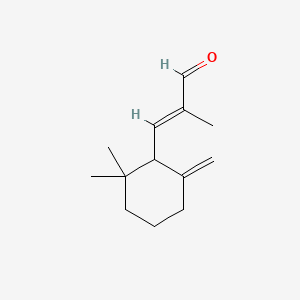
3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde is an organic compound with the molecular formula C13H20O It is characterized by a cyclohexyl ring substituted with methylene and dimethyl groups, and an aldehyde functional group attached to a methacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde typically involves the reaction of 2,2-dimethyl-6-methylenecyclohexanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylene group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylic acid.
Reduction: 3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylic alcohol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. The methacrylate moiety can participate in polymerization reactions, leading to the formation of cross-linked networks.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Dimethyl-6-methylenecyclohexyl)propionaldehyde
- 3-(2,2-Dimethyl-6-methylenecyclohexyl)acrylic acid
- 3-(2,2-Dimethyl-6-methylenecyclohexyl)methanol
Uniqueness
3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde is unique due to the presence of both an aldehyde and a methacrylate group, which allows it to participate in a wide range of chemical reactions and applications. Its structural features provide versatility in synthetic chemistry and potential for diverse biological activities.
Properties
CAS No. |
67801-13-2 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(E)-3-(2,2-dimethyl-6-methylidenecyclohexyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C13H20O/c1-10(9-14)8-12-11(2)6-5-7-13(12,3)4/h8-9,12H,2,5-7H2,1,3-4H3/b10-8+ |
InChI Key |
LLJNTMFCLMRXSC-CSKARUKUSA-N |
Isomeric SMILES |
C/C(=C\C1C(=C)CCCC1(C)C)/C=O |
Canonical SMILES |
CC(=CC1C(=C)CCCC1(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


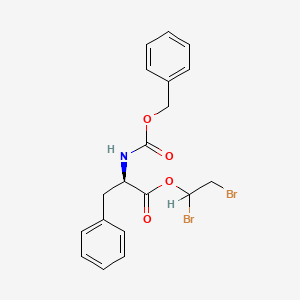
![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
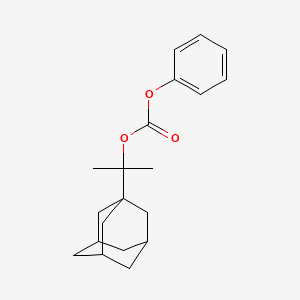

![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)


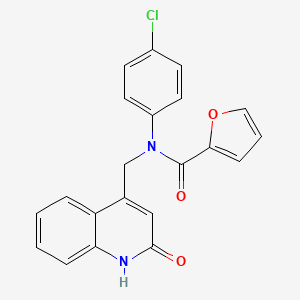


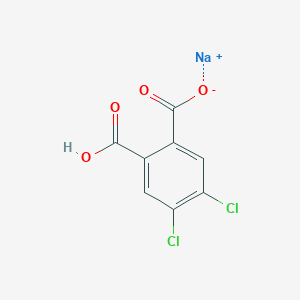
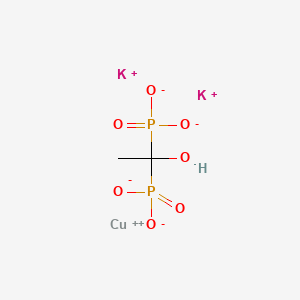

![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)
